Hydroxypyruvaldehyde

Triose Autoxidation Reactive Carbonyl Species Free Radical Biochemistry

Hydroxypyruvaldehyde (CAS 997-10-4), also known as 3-hydroxy-2-oxopropanal or 2,3-dihydroxyacrolein, is a ketoaldotriose with the molecular formula C₃H₄O₃ and molecular weight 88.06 g/mol. It is formally classified as a 2-oxo aldehyde and a primary α-hydroxy ketone, bearing both an aldehyde group and a ketone carbonyl at the 2-position.

Molecular Formula C3H4O3
Molecular Weight 88.06 g/mol
CAS No. 997-10-4
Cat. No. B1206139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxypyruvaldehyde
CAS997-10-4
Synonymshydroxypyruvaldehyde
Molecular FormulaC3H4O3
Molecular Weight88.06 g/mol
Structural Identifiers
SMILESC(C(=O)C=O)O
InChIInChI=1S/C3H4O3/c4-1-3(6)2-5/h1,5H,2H2
InChIKeyJLPAWRLRMTZCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxypyruvaldehyde (CAS 997-10-4) Procurement Overview: Classification and Foundational Characteristics


Hydroxypyruvaldehyde (CAS 997-10-4), also known as 3-hydroxy-2-oxopropanal or 2,3-dihydroxyacrolein, is a ketoaldotriose with the molecular formula C₃H₄O₃ and molecular weight 88.06 g/mol [1]. It is formally classified as a 2-oxo aldehyde and a primary α-hydroxy ketone, bearing both an aldehyde group and a ketone carbonyl at the 2-position [2]. Hydroxypyruvaldehyde belongs to the α-oxoaldehyde (α-ketoaldehyde) family alongside glyoxal (GO) and methylglyoxal (MGO), sharing with them a reactive dicarbonyl structure that mediates protein glycation and forms advanced glycation end-products (AGEs) [3]. Unlike MGO, hydroxypyruvaldehyde contains a hydroxymethyl substituent that imparts distinct physicochemical and biochemical properties relevant to specialized applications.

Why Generic α-Oxoaldehyde Substitution Fails: Critical Differentiation Points for Hydroxypyruvaldehyde Procurement


Procurement specialists and investigators cannot simply substitute hydroxypyruvaldehyde with methylglyoxal or glyoxal based on shared α-oxoaldehyde classification alone. Despite their common membership in the glyoxalase substrate family, these compounds exhibit meaningfully divergent reactivity patterns in biological systems. Hydroxypyruvaldehyde is uniquely generated as the major autoxidation product of glyceraldehyde and dihydroxyacetone under physiological conditions, whereas glyoxal derives from glycolaldehyde autoxidation and methylglyoxal arises primarily from triose phosphate fragmentation [1]. This divergent biosynthetic origin translates into compound-specific metabolic fates: hydroxypyruvaldehyde is processed by glyoxalase I to S-glyceroylglutathione and subsequently hydrolyzed to L-glycerate, whereas MGO yields D-lactate and GO yields glycolate [2]. Moreover, these compounds exhibit distinguishable glycation fingerprints—hydroxypyruvaldehyde produces a distinct pattern of increased fluorescence intensity but decreased Lys/Arg crosslinking relative to other dicarbonyls in lens protein models [3]. These quantitative and mechanistic distinctions render generic substitution scientifically invalid for applications requiring reproducible glycation modeling, glyoxalase pathway analysis, or authentic triose autoxidation simulation.

Hydroxypyruvaldehyde Procurement Evidence: Quantitative Differentiation Versus Closest Analogs (Methylglyoxal, Glyoxal)


Unique Biosynthetic Origin: Hydroxypyruvaldehyde as the Exclusive Major α-Ketoaldehyde Product of Glyceraldehyde Autoxidation

Under physiological conditions (pH 7.4, 37°C), glyceraldehyde autoxidizes to yield hydroxypyruvaldehyde as the major α-ketoaldehyde product, whereas glycolaldehyde autoxidation yields glyoxal and dihydroxyacetone also yields hydroxypyruvaldehyde [1]. This precursor-product specificity is not interchangeable with methylglyoxal, which originates from distinct triose phosphate fragmentation pathways rather than direct monosaccharide autoxidation. The ene-diol intermediate of glyceraldehyde autoxidizes to form β-hydroxypyruvaldehyde, hydrogen peroxide, and water, with enolisation identified as the rate-determining step [1].

Triose Autoxidation Reactive Carbonyl Species Free Radical Biochemistry

Glycation Pattern Differentiation: Increased Fluorescence but Decreased Crosslinking Versus Glyoxal and Methylglyoxal

In a systematic evaluation of lens protein modification by dicarbonyl sugars, hydroxypyruvaldehyde exhibited a glycation pattern distinct from its closest analogs. Incubation with hydroxypyruvaldehyde, glyoxal, methylglyoxal, and threosone all produced increased fluorescence intensity (excitation 370 nm/emission 440 nm), but with decreased Lys and Arg crosslinking [1]. However, glyoxal, methylglyoxal, and hydroxypyruvaldehyde specifically caused selective loss of Arg residues in lens proteins. In contrast, glycolaldehyde, glyceraldehyde, threose, and 3-deoxythreosone showed the greatest extent of Lys crosslinking and fluorescence formation—a qualitatively different glycation outcome [1].

Protein Glycation AGE Formation Lens Protein Modification

Glyoxalase Substrate Specificity: Distinct Metabolite Fate (L-Glycerate) Versus D-Lactate and Glycolate

The three physiological α-oxoaldehydes metabolized by the glyoxalase system produce chemically distinct end products. Hydroxypyruvaldehyde is converted by glyoxalase I with GSH to S-glyceroylglutathione, then hydrolyzed by glyoxalase II to L-glycerate [1]. In contrast, methylglyoxal yields S-D-lactoylglutathione and D-lactate, while glyoxal yields S-glycolylglutathione and glycolate [1]. This metabolic divergence is experimentally significant: hydroxypyruvaldehyde is a substrate for the red cell glyoxalase system, metabolized by glyoxalase I with reduced glutathione to S-glyceroyl glutathione, followed by enzymatic hydrolysis to reduced glutathione and glycerate by glyoxalase II [2]. The compound also undergoes a competing spontaneous reaction with oxygen producing hydrogen peroxide [2].

Glyoxalase Pathway Detoxification Metabolism Enzymatic Substrate Specificity

Redox Impact on Erythrocytes: Quantified Glutathione Depletion Relative to Untreated Controls

Incubation of red blood cells with hydroxypyruvaldehyde produces measurable but moderate oxidative effects, with reduced glutathione (GSH) levels maintained at approximately 80% of untreated control values [1]. The compound stimulates glucose flux through the hexose monophosphate shunt pathway, increases lactate production with concurrent decreased pyruvate production in the Embden-Meyerhof pathway, and oxidizes reduced pyridine nucleotides and GSH to their oxidized congeners [1]. The majority of hydroxypyruvaldehyde consumption in red cell suspensions occurs via non-oxidative routes including glyoxalase, 2-ketoaldehyde dehydrogenase, and non-enzymic protein binding [1]. Methylglyoxal, an analog, exhibits powerful inhibitory action on red-cell ATPase activities through sulfhydryl group targeting, with complete protection achieved by dithioerythritol [2]—a distinct mechanism not directly quantified for hydroxypyruvaldehyde in the same assay.

Oxidative Stress Erythrocyte Metabolism Glutathione Depletion

Analytical Detection Selectivity: Matrix-Specific Occurrence in Food and Biological Samples

Hydroxypyruvaldehyde exhibits matrix-dependent occurrence profiles that differ from the more ubiquitous α-dicarbonyls. In a comprehensive analysis of roasted and fermented food matrices, glyoxal, methylglyoxal, diacetyl, and 3-deoxyglucosone were detected in all samples (coffee, barley coffee, soy sauce), whereas hydroxypyruvaldehyde and 5-hydroxypentane-2,3-dione were detected only in barley coffee and soy sauce—not in coffee [1]. Cis and trans 3,4-dideoxyglucosone-3-ene isomers were found only in barley, and 3,4-DGE only in soy sauce with molasses [1]. In balsamic vinegar analysis, hydroxypyruvaldehyde co-elutes or co-occurs with dihydroxyacetone, requiring RP-HPLC-DAD-ESI-MS/MS for identification [2].

α-Dicarbonyl Analysis RP-HPLC-DAD-MS/MS Food Chemistry

Optimal Research and Industrial Application Scenarios for Hydroxypyruvaldehyde (CAS 997-10-4) Based on Verified Evidence


Triose Autoxidation and Reactive Carbonyl Species Generation Modeling

Hydroxypyruvaldehyde is the requisite standard for studies investigating glyceraldehyde or dihydroxyacetone autoxidation under physiological conditions. As the major α-ketoaldehyde product of this pathway, it enables accurate quantification of autoxidation yields and mechanistic dissection of ene-diol-mediated reactive oxygen species generation [1]. Alternative α-oxoaldehydes (glyoxal, methylglyoxal) cannot substitute, as they originate from distinct precursor autoxidation pathways (glycolaldehyde → glyoxal) or non-autoxidative fragmentation routes [1].

Glyoxalase Pathway Substrate Specificity and L-Glycerate Production Studies

For investigations requiring tracking of glyoxalase I/II metabolic flux to L-glycerate, hydroxypyruvaldehyde is the sole applicable substrate. The glyoxalase system converts hydroxypyruvaldehyde → S-glyceroylglutathione → L-glycerate, whereas methylglyoxal yields D-lactate and glyoxal yields glycolate [1]. This product specificity is critical for metabolic labeling studies, enzyme kinetics assays, and glyoxalase I mimetic drug screening where glycerate output is the intended readout [1]. Red blood cell glyoxalase activity assays specifically leverage this substrate-product relationship .

Matrix-Specific α-Dicarbonyl Profiling in Food Chemistry and Quality Control

Food chemistry and quality control laboratories analyzing roasted and fermented products benefit from hydroxypyruvaldehyde reference standards for method validation and matrix-specific detection. Hydroxypyruvaldehyde exhibits selective occurrence in barley coffee and soy sauce, whereas glyoxal and methylglyoxal are ubiquitous across coffee, barley, and soy matrices [1]. This differential detection pattern supports authenticity testing, process monitoring, and α-dicarbonyl profiling in complex food matrices using RP-HPLC-DAD-ESI-MS/MS [1].

Moderate Oxidative Stress Induction in Erythrocyte and Cellular Aging Models

Investigators studying sub-lethal oxidative metabolism and red blood cell aging processes may select hydroxypyruvaldehyde for its moderate oxidative profile. Exposure produces only an approximate 20% reduction in cellular glutathione relative to untreated controls, stimulating hexose monophosphate shunt flux without overwhelming antioxidant capacity [1]. This graded response makes it suitable for mechanistic studies of red cell aging where extreme oxidative damage models (e.g., >50% GSH depletion) would obscure subtle pathway alterations [1].

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